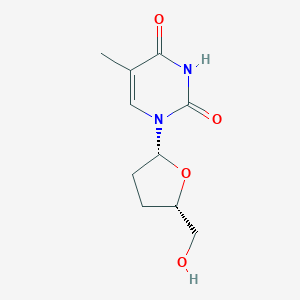

3'-Deoxythymidine

Vue d'ensemble

Description

3’-Deoxythymidine, also known as 2’,3’-dideoxythymidine, is a nucleoside analog that is structurally similar to thymidine. It is composed of a thymine base attached to a deoxyribose sugar, but lacks the hydroxyl group at the 3’ position of the sugar. This compound is significant in the field of medicinal chemistry due to its antiviral properties, particularly against the human immunodeficiency virus (HIV).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxythymidine typically involves the selective removal of the hydroxyl group at the 3’ position of thymidine. One common method is the use of a selective deoxygenation reaction. For example, thymidine can be treated with a reagent such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of a suitable solvent to achieve the desired deoxygenation.

Industrial Production Methods: In industrial settings, the production of 3’-Deoxythymidine may involve large-scale chemical synthesis using similar deoxygenation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Deoxythymidine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the 5’ position of the sugar moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Oxidized derivatives of 3’-Deoxythymidine.

Reduction: Reduced forms of the compound, such as 3’-deoxy-5’-hydroxymethylthymidine.

Substitution: Substituted nucleoside analogs with various functional groups at the 5’ position.

Applications De Recherche Scientifique

Antiviral Applications

3'-Azido-3'-deoxythymidine (AZT) , commonly known as Zidovudine, is a well-known antiretroviral medication used primarily for the treatment of HIV/AIDS.

- Mechanism of Action : AZT acts as a nucleotide reverse transcriptase inhibitor (NRTI). Once phosphorylated to its triphosphate form (AZT-TP), it competes with natural nucleotides for incorporation into viral DNA during reverse transcription, leading to chain termination .

- Clinical Studies : AZT's efficacy was demonstrated in early clinical trials where it significantly reduced viral load in HIV-positive patients. Studies show that AZT can suppress viral replication even when administered late in the course of infection .

- Resistance Issues : The emergence of drug-resistant HIV strains has been a challenge. Research indicates that certain mutations in the reverse transcriptase gene can confer resistance to AZT, complicating treatment regimens .

Cancer Therapeutics

3'-Deoxythymidine derivatives have been explored for their potential in targeting cancer cells selectively.

2.1. Selective Cytotoxicity

- This compound Conjugates : Novel compounds such as the this compound phenylquinoxaline conjugate (dT-QX) have shown promise in selectively killing cancer cells while sparing normal cells. In vitro studies revealed that dT-QX effectively inhibited DNA synthesis in various cancer cell lines, including liver carcinoma and breast adenocarcinoma, while exhibiting low toxicity to normal human liver cells .

- Preclinical Trials : In mouse models with subcutaneous liver tumors, dT-QX demonstrated significant tumor growth inhibition, highlighting its potential as an anticancer agent .

Biomarkers for Cancer Treatment

Recent studies have investigated the use of this compound-based PET tracers for monitoring treatment responses in cancer therapy.

- [18F]FLT PET Imaging : 3'-[18F]fluoro-3'-deoxythymidine ([18F]FLT) has been utilized as a biomarker to assess the efficacy of CDK4/6 inhibitors like palbociclib in non-breast cancer models. In a study involving bladder cancer, significant decreases in [18F]FLT uptake correlated with stable tumor volumes during therapy, suggesting its utility as an early predictor of treatment response .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Compound | Key Findings |

|---|---|---|

| Antiviral | 3'-Azido-3'-deoxythymidine (AZT) | Effective against HIV; resistance issues noted with specific mutations |

| Cancer Therapeutics | dT-QX | Selectively kills cancer cells; inhibits tumor growth in preclinical models |

| Imaging Biomarkers | [18F]FLT | Predictive biomarker for response to CDK4/6 inhibitors; correlates with tumor stability |

Mécanisme D'action

The primary mechanism of action of 3’-Deoxythymidine involves its incorporation into the growing DNA strand during viral replication. Once incorporated, it acts as a chain terminator due to the absence of the 3’ hydroxyl group, which is necessary for the formation of phosphodiester bonds. This results in the premature termination of DNA synthesis, effectively inhibiting the replication of the virus. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of retroviruses like HIV.

Comparaison Avec Des Composés Similaires

Thymidine: A naturally occurring nucleoside that pairs with deoxyadenosine in DNA.

3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used in the treatment of HIV, which also acts as a chain terminator.

2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy.

Uniqueness: 3’-Deoxythymidine is unique due to its specific structural modification, which allows it to act as a chain terminator without the presence of the azido group found in AZT. This structural difference can influence its pharmacokinetic properties and its interaction with viral enzymes, making it a valuable compound in antiviral research and therapy.

Activité Biologique

3'-Deoxythymidine (dThd), a nucleoside analogue of thymidine, has garnered attention for its biological activities, particularly in the context of antiviral and anticancer research. This article explores the synthesis, mechanisms of action, and various biological effects of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the absence of a hydroxyl group at the 3' position of the sugar moiety. Its chemical structure is crucial for its biological activity, influencing its interaction with nucleic acid synthesis pathways.

Synthesis Pathways

- Synthesis from Thymidine : this compound can be synthesized through various synthetic routes, often involving modifications to existing nucleoside structures. For example, a nine-step synthesis has been reported to yield derivatives with varying biological activities .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

This compound has been studied for its potential as an antiviral agent. Research indicates that it exhibits significant inhibitory effects on viral replication mechanisms. For instance, it has been noted that certain analogues derived from this compound demonstrate potent antiviral activity against murine sarcoma 180 cells and L1210 cells, with effective doses (ED50) reported as low as 1 micromolar .

Anticancer Properties

The compound has also shown promise in cancer treatment. A study demonstrated that covalent linkage of this compound with specific cytotoxic agents can preferentially target cancer cells over normal cells, enhancing therapeutic efficacy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of DNA Synthesis : By mimicking natural nucleotides, this compound can interfere with DNA polymerase activity, thus inhibiting DNA replication in both viral and cancerous cells.

- Selective Toxicity : The selectivity for cancer cells is attributed to differences in nucleoside transport mechanisms and metabolic pathways between normal and malignant cells.

Case Studies

- Antiviral Efficacy : A study examining the effects of various thymidine analogues found that while some derivatives exhibited strong antiviral properties, 3'-amino-3'-deoxythymidine was particularly effective against certain murine models .

- Cytotoxicity in Cancer Models : Research involving covalent conjugates of this compound revealed enhanced cytotoxicity against specific cancer cell lines compared to non-cancerous cells. This highlights its potential role in targeted cancer therapies .

Table 1: Biological Activity Summary of this compound Analogues

| Compound | Activity Type | Effective Dose (ED50) | Target Cells |

|---|---|---|---|

| 3'-Amino-3'-deoxythymidine | Antiviral | 5 µM | Murine Sarcoma 180 |

| 5'-Amino-5'-deoxythymidine | Antiviral | Not specified | Various |

| Covalent Conjugate | Anticancer | Not specified | Cancer Cells |

Propriétés

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKCQTLDIPIRQD-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187760 | |

| Record name | 2',3'-Dideoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-05-5 | |

| Record name | 2',3'-Dideoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3'-Deoxythymidine, often studied in its phosphorylated form this compound-5'-triphosphate (this compound triphosphate), acts as a chain terminator of DNA synthesis. This occurs because it lacks the 3'-hydroxyl group necessary for the formation of the phosphodiester bond with the next incoming nucleotide. [] Several DNA polymerases, including reverse transcriptases from viruses like HIV and feline immunodeficiency virus (FIV), can incorporate this compound triphosphate into their growing DNA chain. [, ] This incorporation halts further DNA synthesis, effectively inhibiting viral replication. [, ]

ANone:

A: While specific information on material compatibility is limited in the provided research, the stability of this compound and its derivatives under various conditions has been investigated, particularly in the context of drug delivery and formulation. [] Researchers have explored different approaches to improve stability, solubility, and bioavailability. []

A: Yes, computational methods have been employed to study this compound and its analogs. For example, MM2 calculations were used to investigate the conformational flexibility of 3'-amino-3'-deoxythymidine, providing insights into the energy barrier between its solid-state and solution conformations. []

ANone: Modifications to the this compound structure significantly impact its activity, potency, and selectivity.

- 3'-Position Modifications: The presence of a 3'-hydroxyl group is crucial for DNA chain elongation. Replacing it with an azido group, as in 3'-azido-3'-deoxythymidine (AZT), results in chain termination and antiviral activity. [, , ] Other modifications at the 3'-position, such as a fluoro group (3'-fluoro-3'-deoxythymidine) or an amino group (3'-amino-3'-deoxythymidine), also exhibit antiviral activity, highlighting the importance of this position for biological activity. [, , , ]

- Base Modifications: Substitution at the 5-position of the thymine base with halogens like bromine or iodine influences the anti-HIV-1 activity of 2,5'-anhydro-3'-azido-3'-deoxythymidine analogs. [] The 5-iodo and 5-bromo derivatives demonstrated greater potency compared to the 5-chloro analogs. []

- Sugar Modifications: Introducing a double bond between the 2' and 3' carbons, as in 2',3'-didehydro-3'-deoxythymidine, also confers antiviral activity. [, ]

- 5'-Position Modifications: Derivatizing the 5'-hydroxyl group with phosphonomethyl groups, as in 5'-O-phosphonomethyl-3'-deoxythymidine analogs, can modulate antiviral activity. [] The 5'-O-phosphonomethyl derivatives of 3'-deoxy-3'-fluorothymidine and AZT demonstrated potent anti-HIV-1 activity. []

A: Researchers have explored various formulation strategies to enhance the stability, solubility, and bioavailability of this compound and its analogs. For instance, dihydropyridine prodrugs of 3'-azido-2',3'-dideoxyuridine and AZT were synthesized and studied in vitro and in vivo. [] These prodrugs showed improved brain penetration, suggesting their potential for targeting the central nervous system. []

ANone: The provided research on this compound primarily focuses on its analogs, particularly AZT and its metabolites. These studies have revealed important information about their ADME properties:

- Absorption: AZT is well-absorbed after oral administration. [, ]

- Distribution: AZT and its metabolites are distributed to various tissues, including the central nervous system, although penetration into the brain is limited. [, , ]

- Metabolism: AZT is primarily metabolized in the liver to its inactive metabolite 3'-azido-3'-deoxy-5'-beta-D-glucopyranosylthymidine (GAZT) and its toxic catabolite 3'-amino-3'-deoxythymidine (AMT). [, , , , ]

- Excretion: AZT and its metabolites are primarily excreted in the urine. []

ANone: While this compound itself has not been extensively studied for its antiviral activity, its analogs, especially AZT, have been the subject of numerous in vitro and in vivo studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.